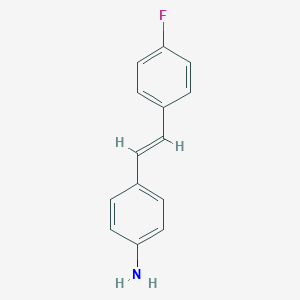

4'-Fluoro-4-aminostilbene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10010-36-3 |

|---|---|

Molecular Formula |

C12H20O6S3 |

Molecular Weight |

213.25 g/mol |

IUPAC Name |

4-[(E)-2-(4-fluorophenyl)ethenyl]aniline |

InChI |

InChI=1S/C14H12FN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,16H2/b2-1+ |

InChI Key |

AAVIHGPUAGOTOM-OWOJBTEDSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)N |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N |

Synonyms |

4-[2-(4-Fluorophenyl)ethenyl]aniline |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Fluoro 4 Aminostilbene and Its Analogues

Established Synthetic Pathways to Fluorinated Aminostilbenes

The formation of the central carbon-carbon double bond of the stilbene (B7821643) core is a critical step in the synthesis of these compounds. Several classic olefination reactions have been adapted for this purpose.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for creating alkenes from carbonyl compounds and phosphorus ylides or phosphonate carbanions, respectively. organic-chemistry.orgnrochemistry.commasterorganicchemistry.comwikipedia.org These reactions are instrumental in the synthesis of stilbene cores, including those bearing fluorine and amino or nitro functionalities.

In a typical Wittig synthesis of a stilbene derivative, a phosphonium ylide is generated by treating a phosphonium salt with a base. This ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphine oxide. organic-chemistry.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction offers several advantages over the traditional Wittig reaction. It utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org This increased reactivity allows for successful olefination of a broader range of aldehydes and ketones. alfa-chemistry.com A key benefit of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture. wikipedia.orgorganic-chemistry.org The HWE reaction typically shows a high stereoselectivity for the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.orgnrochemistry.com

For the synthesis of fluorinated stilbenes, the HWE approach has been successfully employed. For instance, polyfluorinated (E)-4-(4-bromostyryl)benzonitriles have been obtained using this method. rsc.org The synthesis of various fluorine-containing stilbene derivatives has been achieved through the reaction of a phosphite ester with different aldehydes via the Wittig-Horner reaction under mild conditions. acs.org The trans-structure of the resulting stilbenes is often confirmed by the coupling constant of the vinyl protons in their 1H NMR spectra. acs.org

| Reactants | Reaction Type | Product | Yield | Reference |

| Phosphite ester and aromatic aldehydes | Wittig-Horner | Fluorine-containing stilbene derivatives | Not specified | acs.org |

| Dimethyl-4-cyano-2,3,5,6-tetrafluorobenzylphosphonate and 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | Horner-Wadsworth-Emmons | (E)-perfluorinated stilbene | 50% | rsc.org |

| Benzyl bromide and benzaldehydes | Wittig | E-stilbenes | 48-99% | nih.gov |

A common and effective strategy for the synthesis of aminostilbenes involves the chemical reduction of a corresponding nitro-stilbene precursor. This approach is particularly useful as the nitro group can be carried through various synthetic steps, including the stilbene core formation, and then converted to the amine in a final step.

The reduction of the nitro group can be accomplished using a variety of reducing agents. A frequently used method involves the use of stannous chloride (SnCl₂) in the presence of an acid, such as concentrated hydrochloric acid (HCl). nih.govnih.gov For example, (E)-4-(4-aminostyryl)phenol has been synthesized from (E)-4-(4-nitrostyryl)phenol in a 68.4% yield by refluxing with stannous chloride and concentrated hydrochloric acid in ethanol. nih.gov

Another example involves the conversion of a nitro-substituted compound to an amino stilbene in a 74% yield by reacting it with benzaldehydes followed by reduction of the nitro group with stannous chloride. nih.gov

| Starting Material | Reducing Agent | Product | Yield | Reference |

| (E)-4-(4-nitrostyryl)phenol | Stannous chloride, concentrated HCl | (E)-4-(4-aminostyryl)phenol HCl salt | 68.4% | nih.gov |

| Nitro-substituted stilbene precursor | Stannous chloride | Amino stilbene | 74% | nih.gov |

While multi-step syntheses are common, one-pot or one-step approaches to the stilbene scaffold offer advantages in terms of efficiency and atom economy. These methods often involve condensation reactions that directly form the stilbene core from simpler precursors.

The Knoevenagel condensation, for example, can be used to synthesize substituted stilbenes. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a base. nih.gov This method has been employed for the synthesis of unsymmetrical stilbenes containing electron-withdrawing groups, often yielding the E-isomer exclusively. nih.gov

The Perkin condensation is another route to stilbene derivatives. researchgate.net For instance, trans-4-nitrostilbenes have been synthesized in good yields via the Perkin reaction of 4-nitrophenylacetic acid and various benzaldehydes. researchgate.net

More complex one-pot, multi-component reactions have also been developed. For example, a novel one-pot three-component coupling reaction involving trimethylsilylmethyl-phosphonate, an acyl fluoride, and an aldehyde has been reported to proceed through a Horner-Wadsworth-Emmons type reaction. organic-chemistry.org

Functional Group Interconversions on the Stilbene Core

After the formation of the basic stilbene structure, subsequent reactions can be performed to introduce or modify key functional groups, such as fluorine atoms and amino groups.

The introduction of fluorine into an aromatic ring can be challenging and often requires specific reagents and conditions. One approach is to incorporate the fluorine atom into one of the starting materials prior to the stilbene-forming reaction. For example, fluorinated aldehydes or phosphonates can be used in Wittig or HWE reactions. acs.orgrsc.org

Direct fluorination of a pre-formed stilbene is less common. However, methods for the introduction of fluorine into organic molecules exist and could potentially be adapted. A facile method for introducing fluorine atoms involves the use of the fluoride anion (F⁻) to react with a positively polarized organic molecule. news-medical.net

The Balz-Schiemann reaction is a classical method for introducing a fluorine atom onto an aromatic ring. nii.ac.jp This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the fluoro-aromatic compound. nii.ac.jp This could be a viable strategy for converting an amino-substituted stilbene into a fluoro-substituted one, provided the other functional groups are compatible with the reaction conditions.

As detailed in section 2.1.2, the most prevalent strategy for introducing an amino group onto the stilbene core is through the reduction of a nitro group. nih.govnih.gov

An alternative, though less commonly applied directly to stilbenes in the reviewed literature, is reductive amination. This powerful method involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com In the context of stilbene synthesis, one could envision reacting a formyl-stilbene (an aldehyde-substituted stilbene) with an amine, followed by reduction, to introduce a substituted amino group.

Synthesis of Advanced Derivatives for Targeted Research Applications

The core structure of 4'-Fluoro-4-aminostilbene serves as a versatile scaffold for the synthesis of advanced derivatives tailored for specific research applications. By chemically modifying the amino group or incorporating the stilbene backbone into larger, more complex systems, researchers can develop novel compounds with unique photophysical, chemical, or biological properties. Methodologies for these transformations include N-alkylation, derivatization for fluorescent brighteners, and the preparation of bifunctional molecules.

N-Alkylation Reactions on the Amino Group

N-alkylation of the primary amino group on the this compound backbone is a fundamental strategy to modulate its electronic properties and steric profile. This modification can significantly influence the compound's solubility, stability, and biological interactions. masterorganicchemistry.com General methods for the N-alkylation of aromatic amines are well-established and can be readily applied to this specific stilbene derivative.

Two common approaches for N-alkylation are direct alkylation and reductive amination.

Direct Alkylation: This method involves the reaction of the aminostilbene (B8328778) with an alkyl halide. While straightforward, direct alkylation of primary amines can sometimes lead to a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions and purification steps. google.com

Reductive Amination: A more selective method for preparing mono-N-alkylated derivatives involves a two-step, one-pot reaction. First, the aminostilbene is condensed with an aldehyde or ketone to form an intermediate imine (Schiff base). This intermediate is then reduced in situ, typically using a hydride reducing agent like sodium borohydride, to yield the secondary amine. researchgate.netresearchgate.net This process offers greater control over the degree of alkylation.

A specific example of N-alkylation applied to a stilbene derivative involves the reaction of an amino-substituted bis(benzoxazolyl)stilbene with various alkyl bromides to synthesize new fluorescent dyes. mdpi.com This demonstrates the utility of N-alkylation in fine-tuning the optical properties of stilbene-based compounds.

Table 1: General Methods for N-Alkylation of Amines

| Method | Reagents | Key Features | Potential Products |

| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I), Base | Can produce mixtures of products. | Secondary Amine, Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone (R-CHO), Reducing Agent (e.g., NaBH₄) | Generally provides higher selectivity for mono-alkylation. | Secondary Amine |

Derivatization for Fluorescent Brighteners

Stilbene derivatives are a cornerstone in the development of fluorescent whitening agents (FWAs), also known as optical brighteners. benthamopen.com These compounds function by absorbing ultraviolet light and re-emitting it as blue light in the visible spectrum, which results in a whiter, brighter appearance for materials like textiles, paper, and plastics. benthamopen.com

A prevalent synthetic strategy for creating stilbene-based fluorescent brighteners starts with 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), a close analogue of 4-aminostilbene (B1224771). The derivatization process is typically a multi-step nucleophilic substitution reaction involving cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). benthamopen.comresearchgate.netnih.gov

The synthesis can be summarized in the following steps:

First Condensation: DSD acid is reacted with cyanuric chloride at a low temperature (0-5 °C). One amino group of the stilbene displaces a chlorine atom on the triazine ring. benthamopen.com

Second Condensation: An aromatic amine (e.g., aniline, p-sulfanilic acid) is added to the reaction mixture. This amine displaces a second chlorine atom on the triazine ring at a moderately elevated temperature. benthamopen.comnih.gov

Third Condensation: A final amine or alcohol is introduced to react with the last remaining chlorine atom on the triazine ring, often at a higher temperature (e.g., 90 °C). benthamopen.com

By systematically varying the amine substituents in the second and third condensation steps, a vast library of fluorescent brighteners with tailored properties (e.g., solubility, substrate affinity, whiteness intensity) can be synthesized. benthamopen.com This modular approach allows for the fine-tuning of the final product's performance characteristics. For instance, replacing traditional amines with polyaminamide in the third step has been shown to improve the light stability and fluorescence quantum yield of the resulting brightener. scientific.net

Table 2: Synthesis Steps for Triazinyl-Stilbene Fluorescent Brighteners

| Step | Reactant 1 | Reactant 2 | Key Condition | Resulting Intermediate/Product |

| 1 | 4,4'-Diaminostilbene-2,2'-disulfonic acid | Cyanuric Chloride | Low Temperature (0-5 °C) | Dichloro-sym-triazinyl stilbene intermediate |

| 2 | Intermediate from Step 1 | Aromatic Amine (e.g., Aniline) | Moderate Temperature (~50 °C) | Monochloro-sym-triazinyl stilbene derivative |

| 3 | Intermediate from Step 2 | Amine/Alcohol (e.g., Benzoylhydrazine) | High Temperature (~90 °C) | Final Fluorescent Brightener |

Preparation of Bifunctional Stilbene Systems

The stilbene scaffold can be incorporated into molecules designed to perform more than one specific function, creating bifunctional systems. A key strategy involves integrating a functional moiety, such as a metal-binding site, into the stilbene structure, which retains its inherent properties, like fluorescence and affinity for certain biological structures. scispace.com

An important application of this concept is in the development of chemical tools for neurodegenerative disease research, specifically for studying the role of metal ions in the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Researchers have designed and synthesized bifunctional stilbene derivatives that contain a metal chelation site within the stilbene framework. scispace.com

These molecules are designed to:

Interact with Aβ aggregates: The stilbene core provides the structural basis for binding to Aβ plaques.

Chelate metal ions: A metal-binding moiety, such as a diamine or other nitrogen-containing group, is incorporated to sequester metal ions like Zn²⁺ or Cu²⁺ that are implicated in Aβ aggregation and neurotoxicity.

The synthesis of these bifunctional agents allows for the modulation of metal-induced Aβ aggregation. Mechanistic studies suggest that these compounds can interact with metal-Aβ species through a combination of direct metal chelation and interaction of the stilbene-metal complex with the Aβ peptide. scispace.com This bifunctionality provides a powerful tool for investigating the complex mechanisms of Alzheimer's disease. scispace.com

Another example of bifunctional systems involves the synthesis of silicone-based triazine-stilbene compounds. In this approach, a triazinyl-aminostilbene fluorescent core is reacted with an organosilane, such as 3-aminopropyltrimethoxysilane. nih.gov The resulting molecule possesses both the fluorescent properties of the stilbene unit and the reactivity of the alkoxysilane group, which can be used to graft the molecule onto surfaces or incorporate it into polymer matrices. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

¹H NMR Spectroscopic Assignments and Conformation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 4'-Fluoro-4-aminostilbene, the ¹H NMR spectrum reveals distinct signals for the aromatic and vinylic protons. The chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom.

The protons on the aminophenyl ring are typically shifted to a higher field (lower ppm values) compared to those on the fluorophenyl ring due to the deshielding effect of the fluorine atom. The olefinic protons of the stilbene (B7821643) backbone appear as doublets, and their coupling constant (J-value) is characteristic of the trans or cis configuration of the double bond. For stilbene derivatives, a larger coupling constant is indicative of a trans conformation. Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can further confirm the spatial proximity of protons and help determine the conformation of the molecule in solution. canterbury.ac.nz

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constant (Hz) |

| Aromatic Protons (near -NH₂) | 6.6 - 6.8 | Doublet | ~8-9 |

| Aromatic Protons (near -F) | 7.0 - 7.5 | Multiplet | ~8-9 |

| Vinylic Protons | 6.8 - 7.2 | Doublet | ~16 (trans) |

| Amino Protons (-NH₂) | 3.5 - 4.5 | Broad Singlet | - |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Insights into Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. organicchemistrydata.orgrsc.orgresearchgate.net Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization (sp² for aromatic and vinylic carbons) and the electronic effects of the substituents. organicchemistrydata.org

The carbon atom directly bonded to the fluorine atom (C-F) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the fluorinated aromatic ring are deshielded and appear at a lower field (higher ppm values) compared to the carbons of the amino-substituted ring. The chemical shifts of the vinylic carbons provide further confirmation of the double bond's presence. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, although for this compound, only CH and quaternary carbons are present in the aromatic and vinylic regions.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Vinylic Carbons | 125 - 130 |

| Aromatic Carbons (Amino-substituted ring) | 115 - 150 |

| Aromatic Carbons (Fluoro-substituted ring) | 115 - 165 (C-F shows coupling) |

| Carbon attached to Fluorine (C-F) | ~160 (with large ¹JCF) |

| Carbon attached to Nitrogen (C-N) | ~145 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique specifically for analyzing fluorine-containing compounds. icpms.czbiophysics.orgresearchgate.net Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. biophysics.orgnih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. icpms.czbiophysics.org This makes ¹⁹F NMR an excellent tool for confirming the presence and position of the fluorine substituent on the aromatic ring. icpms.cznih.gov The coupling between the fluorine nucleus and adjacent protons (³JHF) can also be observed, providing additional structural information.

The large chemical shift range of ¹⁹F NMR helps in resolving signals even in complex molecules. icpms.cz The technique is particularly useful for studying interactions of the fluorinated moiety with its surroundings, for instance, in biological systems or during complex formation. biophysics.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. innovareacademics.in This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally determined exact mass with the calculated mass for the chemical formula C₁₄H₁₂FN, the identity of the compound can be confirmed with a high degree of confidence. innovareacademics.inlcms.cz HRMS is a powerful tool for distinguishing between compounds that may have the same nominal mass but different elemental compositions. lcms.cz

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and semi-polar molecules like this compound. plos.orgresearchgate.net In ESI-MS, the analyte in solution is sprayed into the mass spectrometer, generating gaseous ions with minimal fragmentation. researchgate.netmdpi.com This typically results in the observation of the protonated molecule, [M+H]⁺, in the positive ion mode. The m/z value of this ion allows for the direct determination of the molecular weight of the compound. canterbury.ac.nzamericanlaboratory.com ESI-MS can be coupled with liquid chromatography (LC) to analyze complex mixtures and can also be used to study non-covalent interactions. americanlaboratory.comnih.gov The fragmentation pattern can be induced in the mass spectrometer (e.g., through collision-induced dissociation) to provide further structural details.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify individual components within a sample. In the context of this compound, GC-MS analysis is crucial for confirming its molecular weight and elucidating its fragmentation pattern, which aids in structural verification.

While direct GC-MS data for this compound is not extensively available in the public domain, the analysis of related aminostilbene (B8328778) compounds provides a strong inferential basis for its expected behavior. For instance, the mass spectrum of the parent compound, 4-aminostilbene (B1224771), shows a prominent molecular ion peak (M+) at m/z 195, corresponding to its molecular weight. nih.gov The fragmentation pattern would likely involve cleavage of the ethylenic bridge and fragmentation of the aromatic rings.

For this compound, the molecular ion peak is expected at m/z 213, accounting for the addition of a fluorine atom. The fragmentation would follow similar pathways to 4-aminostilbene, with the isotopic pattern of the fragments providing further confirmation of the presence of fluorine. Derivatization techniques, such as acylation or silylation, are often employed in the GC-MS analysis of amines to improve their volatility and chromatographic behavior. jfda-online.comresearchgate.net Fluoroacyl derivatives, in particular, can enhance detectability. jfda-online.com

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₂FN |

| Molecular Weight | 213.25 g/mol |

| Expected Molecular Ion (M+) | m/z 213 |

This table is based on theoretical calculations and data from analogous compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-F bond, the C=C bond of the stilbene backbone, and the aromatic C-H and C=C bonds. Primary amines typically show two N-H stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com The C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching of the aromatic rings and the ethylenic bridge are found in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Amine (N-H) | Scissoring | ~1600 |

| Alkene (C=C) | Stretch | 1600 - 1680 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Fluoroaromatic (C-F) | Stretch | 1000 - 1400 |

| Aromatic (C-H) | Stretch | > 3000 |

This table is based on established IR correlation charts and data from similar compounds. wpmucdn.comorientjchem.org

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further insights into its molecular structure.

Key Raman bands would include the C=C stretching of the ethylenic bridge and the aromatic rings, as well as the C-F stretching vibration. The "Star of David" ring breathing vibration, typically observed around 1000 cm⁻¹, is a good indicator for substituted benzenes. researchgate.net The position of the C-F stretching vibration can help to confirm the position of the fluorine substituent on the aromatic ring. researchgate.net For example, in fluoroamphetamine isomers, the C-F stretching vibrations are observed at different wavenumbers for the ortho, meta, and para positions. researchgate.net

Table 3: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Benzene Ring Breathing | ~1000 |

| C-F Stretch | 1200 - 1250 |

| C=C Stretch (Aromatic) | 1580 - 1620 |

| C=C Stretch (Ethylenic) | ~1640 |

This table is based on data from analogous substituted aromatic compounds. researchgate.nethoriba.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

Stilbene and its derivatives are known for their strong UV absorption due to the extended π-conjugated system. libretexts.org The presence of an amino group (an electron-donating group) and a fluoro group (an electron-withdrawing group) on the stilbene backbone influences the electronic transitions. The introduction of an amino group generally causes a red shift (bathochromic shift) in the absorption spectrum. nih.gov For this compound, the main absorption band is expected in the UV-A region, likely between 300 and 400 nm, corresponding to the π → π* transition of the conjugated system.

Table 4: UV-Vis Absorption Data for Stilbene Derivatives

| Compound | Solvent | λmax (nm) |

| 4-Aminostilbene | Cyclohexane | 325 |

| 4,4'-Diaminostilbene (B1237157) | Methanol (B129727) | 340 |

| 4-Fluoro-4'-hydroxybenzophenone | Gas Phase | 286.6 |

Data compiled from various sources. nih.govresearchgate.netresearchgate.net The λmax for this compound is anticipated to be in a similar range, influenced by both the amino and fluoro substituents.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. core.ac.uk Many stilbene derivatives are highly fluorescent, a property that is sensitive to their molecular structure and environment.

The introduction of an N-phenyl substituent to 4-aminostilbene has been shown to cause a red shift in both the absorption and fluorescence spectra. nih.gov Similarly, the electronic properties of the substituents on the stilbene core in this compound will dictate its fluorescence characteristics. Following excitation at its λmax, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). univr.it The emission maximum (λem) would likely fall in the blue to green region of the visible spectrum. For instance, some stilbene-based fluorescent whitening agents show emission maxima in the range of 427-434 nm. ncsu.edu

Table 5: Fluorescence Emission Data for Related Compounds

| Compound | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid derivative | 359 | 450 |

| Substituted Triazinyl-diaminostilbene | 356 - 378 | 427 - 434 |

Data compiled from various sources. ncsu.eduscirp.org The fluorescence properties of this compound would be valuable for its potential applications in materials science and as a fluorescent probe.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using X-ray crystallography, a powerful analytical technique. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

For the specific chemical compound, this compound, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific, detailed X-ray crystallographic data, such as a dedicated Cambridge Crystallographic Data Centre (CCDC) entry or a published crystal structure with unit cell parameters and atomic coordinates.

While the synthesis of various stilbene derivatives, including those with fluorine and amino substitutions, is documented, and the crystal structures of related compounds have been reported, the specific crystallographic information for this compound does not appear to be available in the searched resources. For instance, studies on other substituted stilbenes, such as (E)-3,5-difluoro-4'-nitrostilbene, have resulted in detailed crystallographic analysis, indicating that stilbene derivatives are amenable to such characterization. However, equivalent detailed structural data for this compound could not be located.

Therefore, a detailed discussion and data tables concerning the solid-state structure of this compound, as determined by X-ray crystallography, cannot be provided at this time due to the absence of this information in the reviewed scientific literature and databases. Further research and experimental determination would be required to elucidate its crystal structure.

Photophysical Phenomena and Mechanisms of Fluorinated Aminostilbenes

Excited-State Dynamics and Deactivation Pathways

Upon absorption of light, 4'-Fluoro-4-aminostilbene is promoted to an electronically excited state. The subsequent relaxation to the ground state can occur through various competing pathways, including fluorescence, intersystem crossing to a triplet state, and conformational changes such as photoisomerization. The efficiency of each pathway is intricately linked to the molecular structure and its environment.

Singlet and Triplet Excited State Processes

The initial photoexcitation of a molecule typically leads to a singlet excited state (S1), where all electron spins are paired. libretexts.orglibretexts.org From this S1 state, the molecule can relax radiatively by emitting a photon (fluorescence) or non-radiatively through internal conversion or intersystem crossing to a triplet state (T1). libretexts.orglibretexts.org In a triplet state, there are two unpaired electrons with parallel spins. libretexts.org

Photoisomerization Mechanisms (Trans-Cis Isomerization)

A hallmark of stilbene (B7821643) derivatives is their ability to undergo photoisomerization, a light-induced conversion between the trans (E) and cis (Z) isomers. This process involves rotation around the central carbon-carbon double bond in the excited state.

Quantum Yields of Photoisomerization

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed. nih.gov Measuring the photoisomerization quantum yield is crucial for understanding the dynamics of the excited state and requires careful spectroscopic measurements. nih.gov For many stilbene derivatives, photoisomerization is a significant deactivation pathway that competes with fluorescence. nih.gov Consequently, compounds with high photoisomerization quantum yields often exhibit low fluorescence quantum yields, and vice versa. nih.govacs.org The quantum yield can be influenced by factors such as the excitation wavelength. beilstein-journals.org

Influence of the Molecular Environment on Isomerization

The molecular environment, particularly the solvent, plays a critical role in the photoisomerization process. The polarity and viscosity of the solvent can influence the relative energies and stabilities of the excited states involved in the isomerization pathway.

In polar solvents, the formation of highly polar states like the TICT state can be facilitated, which can alter the isomerization mechanism and efficiency. rsc.org For example, in some trans-4-(N-arylamino)stilbenes, the conversion to a TICT state in polar solvents is a key step in the excited-state dynamics. rsc.org The viscosity of the solvent can also impact the rate of isomerization, as significant molecular rearrangement is required for the twisting motion around the double bond.

Furthermore, specific interactions with the environment, such as hydrogen bonding, can significantly affect the photophysical properties. For instance, in studies of a related push-pull stilbene derivative on a silica (B1680970) glass surface, hydrogen bonding between the molecule's functional groups and the surface hydroxyl groups was found to dominate the interaction, influencing the orientation and excited-state properties of the adsorbed molecule. acs.org

Fluorescence Properties and Enhancement Strategies

The fluorescence of this compound and related compounds is highly sensitive to their molecular structure and environment. The introduction of substituents can significantly alter the fluorescence quantum yield. For example, the addition of N-phenyl substituents to 4-aminostilbenes can lead to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a less distorted, more charge-transfer-like fluorescent excited state. nih.govacs.org This "amino conjugation effect" has been shown to result in lower photoisomerization quantum yields and consequently higher fluorescence quantum yields. nih.govacs.orgrsc.org

Strategies to enhance fluorescence often focus on rigidifying the molecular structure to suppress non-radiative decay pathways like isomerization. By hindering the twisting motion required for cis-trans isomerization, the radiative decay channel (fluorescence) can become more favorable. The fluorescence of aminostilbene (B8328778) derivatives can also be quenched by certain molecules, a process that can be utilized in sensing applications. researchgate.net

Fluorescence Quantum Yields in Solution and Solid State

The fluorescence quantum yield (Φf) of aminostilbene derivatives is highly dependent on their molecular structure and the surrounding environment, exhibiting significant differences in behavior between solution and solid states. Many fluorescent organic compounds, while highly emissive in dilute solutions, experience concentration quenching, leading to reduced or no fluorescence in highly concentrated solutions or the solid state. ntu.edu.tw This quenching is often accompanied by a broadening of the emission band and a bathochromic (red) shift. ntu.edu.tw

In the case of aminostilbenes, substitutions on the amino group and the phenyl rings can dramatically alter their photophysical properties. For instance, N-phenyl substitution in 4-aminostilbenes leads to high fluorescence quantum yields at room temperature, a behavior that contrasts with most unconstrained monosubstituted trans-stilbenes. nih.govacs.org This enhancement is attributed to a more planar geometry around the nitrogen atom and a larger charge-transfer character in the excited state. nih.govacs.org

Furthermore, the introduction of fluorine atoms into the stilbene backbone can influence solid-state fluorescence. Some polyfluoro-amino-stilbenes are highly fluorescent, even in the solid state. researchgate.net The interplay between the molecular structure and the crystalline packing, often mediated by arene-perfluoroarene π-π interactions, plays a crucial role in determining the solid-state emission properties. researchgate.net

Conversely, certain structural modifications can lead to a decrease in fluorescence. For example, compared to trans-4-aminostilbene, the meta-isomer, trans-3-aminostilbene, shows a significantly higher fluorescence quantum yield in non-polar solvents like cyclohexane. nycu.edu.tw This "meta-amino effect" is due to an increased energy barrier for the twisting of the central carbon-carbon double bond in the excited state, making fluorescence decay more favorable. nycu.edu.tw

The following table provides a comparative look at the fluorescence quantum yields of various aminostilbene derivatives in different states and solvents.

| Compound | State/Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| trans-4-Aminostilbene | Cyclohexane | 0.05 | nycu.edu.tw |

| trans-3-Aminostilbene | Cyclohexane | 0.78 | nycu.edu.tw |

| N-phenyl substituted 4-aminostilbenes | Room Temp. Solution | High | nih.govacs.org |

| Polyfluoro-amino-stilbenes | Solid State | High | researchgate.net |

Effect of N-Phenyl Substitutions on Fluorescence ("Amino Conjugation Effect")

The introduction of N-phenyl substituents to 4-aminostilbene (B1224771) has a profound impact on its photophysical properties, a phenomenon termed the "amino conjugation effect". nih.govacs.org This effect leads to a significant enhancement of fluorescence, with the fluorescence of 4-aminostilbene and its N,N-dimethyl derivative increasing by more than an order of magnitude upon N-phenyl or N,N-diphenyl substitution in solution. acs.org

The primary consequences of N-phenyl substitution are:

A more planar ground-state geometry around the nitrogen atom. nih.govacs.orgacs.org

A red shift in both the absorption and fluorescence spectra. nih.govacs.orgacs.org

A less distorted fluorescent excited state with a greater charge-transfer character. nih.govacs.orgacs.org

These structural and electronic changes result in low photoisomerization quantum yields and correspondingly high fluorescence quantum yields at room temperature for N-phenyl derivatives. nih.govacs.org This is in stark contrast to the behavior of 4-aminostilbene and 4-N,N-dimethylaminostilbene, which have much lower fluorescence efficiencies. nih.govacs.org The planarity and conjugation between the N-phenyl group and the aminostilbene moiety are crucial for this effect. nih.gov If this conjugation is sterically hindered, as in the case of 4-(N-(2,6-dimethylphenyl)amino)stilbene, the fluorescence enhancement is absent, and the excited-state behavior resembles that of the unsubstituted aminostilbenes. nih.govacs.org

This "amino conjugation effect" appears to be a general principle for stilbenoid systems. nih.govacs.org It has also been observed in related structures like 3-styrylpyridine and 2-styrylnaphthalene analogues. nih.gov The effect is attributed to both a more planar amine structure and a nonconventional "conjugation" between the aryl and the introduced phenyl groups. acs.org

| Compound | Key Structural Feature | Effect on Fluorescence | Reference |

| 4-(N-phenylamino)stilbene | N-phenyl substitution | Dramatically increased fluorescence | acs.org |

| 4-(N,N-diphenylamino)stilbene | N,N-diphenyl substitution | Dramatically increased fluorescence | acs.org |

| 4-(N-(2,6-dimethylphenyl)amino)stilbene | Sterically hindered N-phenyl group | No fluorescence enhancement | nih.gov |

Aggregation-Induced Emission (AIE) Enhancement in Fluorinated Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. mdpi.comencyclopedia.pub This process is the opposite of the more common aggregation-caused quenching (ACQ), where molecular aggregation leads to a decrease in fluorescence intensity. ntu.edu.twmdpi.com The underlying mechanism of AIE is often the restriction of intramolecular motions, such as rotations and vibrations, in the aggregated state, which closes non-radiative decay channels and promotes radiative decay (fluorescence). encyclopedia.pub

In the context of fluorinated systems, the introduction of fluorine atoms can promote AIE activity. Fluorine atoms can participate in hydrogen bonding, which can help to rigidify the molecular conformation in the aggregated state. mdpi.comresearchgate.net For example, Schiff base compounds containing fluorine have been shown to be AIE-active. mdpi.com

While specific studies focusing solely on AIE in this compound are not prevalent in the provided search results, the principles of AIE are applicable to this class of compounds. The interplay of fluorination and the potential for restricted intramolecular motion upon aggregation suggests that fluorinated aminostilbenes could be designed to exhibit AIE properties. The AIE phenomenon has been widely explored for developing chemosensors, particularly for anions like fluoride, where the interaction with the analyte can trigger a change in the aggregation state and thus a fluorescent response. mdpi.com

Photochemical Behavior and Photodimerization in Solid State

The photochemical behavior of stilbene derivatives in the solid state is highly dependent on their crystal packing. A key reaction is the [2+2] photodimerization, where two olefin double bonds from adjacent molecules react to form a cyclobutane (B1203170) ring. researchgate.netiupac.org For this reaction to occur efficiently and selectively, the molecules must be pre-aligned in a suitable stacking arrangement within the crystal lattice, with the reactive double bonds parallel and within a certain distance (typically 3.5–4.2 Å). researchgate.netiupac.org

In the case of fluorinated amino-stilbenes, arene-perfluoroarene π-π interactions can facilitate the necessary molecular packing for solid-state photodimerization. researchgate.net A series of polyfluoro-amino-stilbenes synthesized via a Wittig reaction have demonstrated a strong tendency to undergo [2+2] cycloaddition to form the corresponding cyclobutane photodimers in quantitative yields upon irradiation in the solid state. researchgate.net This photocyclization can be reversible in solution or within a polymeric matrix. researchgate.net

It is important to note that not all crystalline forms are photoreactive. The molecular arrangement dictates the outcome. For instance, some crystal structures may be photostable despite the molecule being photoreactive in solution. iupac.org Furthermore, electron-withdrawing groups, such as fluorine atoms, on the phenyl rings of diarylpolyenes have been shown to induce solid-state [2+2] photocycloaddition, whereas electron-donating groups can render the compounds photostable in the solid state. nih.gov

Fluorescence Quenching Mechanisms and Applications

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions. nih.gov This phenomenon can occur through several mechanisms, including static and dynamic quenching, Förster resonance energy transfer (FRET), and photoinduced electron transfer (PET). nih.gov

Static quenching occurs when the fluorophore forms a non-fluorescent complex with the quencher molecule in the ground state. researchgate.net This can sometimes be identified by changes in the absorption spectrum of the fluorophore. researchgate.net

Dynamic (collisional) quenching happens when the quencher molecule collides with the fluorophore in its excited state, leading to non-radiative de-excitation.

FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule in close proximity. uzh.ch

PET is another quenching mechanism where an electron is transferred between the fluorophore and the quencher. nih.gov

In the context of aminostilbenes, studies have shown that their fluorescence can be quenched by various molecules. For example, 1-allyloxy-2,4-dinitrobenzene has been shown to quench the fluorescence of 4,4'-diaminostilbene (B1237157), with evidence suggesting a static quenching mechanism. researchgate.net The interaction of push-pull stilbene derivatives with surfaces, such as amorphous silica glass, can also influence their emissive properties due to interactions like hydrogen bonding and π-system interactions, which can act as quenching pathways. acs.org

Fluorescence quenching has significant applications, particularly in the development of chemosensors and in drug discovery. nih.govchemrxiv.org By designing systems where the quenching process is modulated by the presence of a specific analyte, it is possible to create "turn-on" or "turn-off" fluorescent probes. chemrxiv.org

Reactivity and Reaction Mechanisms

Chemical Reactivity of Stilbenoid Systems

The reactivity of 4'-Fluoro-4-aminostilbene is fundamentally shaped by the stilbenoid scaffold, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. researchgate.netisnff-jfb.comnih.govencyclopedia.pub This core structure provides several sites for chemical modification, and the presence of the amino and fluoro substituents introduces additional layers of complexity and reactivity.

Reactivity of the Ethylene Bridge

The ethylene bridge is a hallmark of the stilbene (B7821643) structure, and its reactivity is central to the chemical behavior of this compound. researchgate.netisnff-jfb.com The double bond of the ethylene bridge allows for the existence of cis (Z) and trans (E) isomers. isnff-jfb.comnih.gov The trans isomer is generally more stable and is the predominant form found in nature for many stilbenoids. isnff-jfb.comnih.gov

The ethylene bridge can undergo several types of reactions:

Isomerization: The double bond can undergo photochemical or thermal isomerization between the cis and trans forms. nih.govnih.gov This process is often a prerequisite for other reactions, such as photocyclization. nih.gov

Cycloaddition: Under certain conditions, such as higher concentrations during photochemical reactions, [2+2] cycloaddition can occur between two stilbene molecules, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov

Oxidative Cyclization: In the presence of an oxidizing agent like iodine and upon photochemical irradiation, the cis-isomer of stilbenes can undergo cyclization to form phenanthrene (B1679779) derivatives. This is known as the Mallory reaction. nih.gov

Reactivity of Amino and Fluoro Substituents

The amino (-NH₂) and fluoro (-F) groups on the aromatic rings of this compound significantly influence its electronic properties and, consequently, its reactivity.

The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. imperial.ac.uk The nitrogen atom of the amino group also possesses nucleophilic character and can participate in reactions such as N-alkylation. mdpi.com The introduction of N-phenyl substituents to 4-aminostilbenes can lead to a more planar ground-state geometry and enhanced fluorescence quantum yields. acs.orgnih.gov

Mechanistic Studies of Chemical Transformations Involving this compound

The combination of the stilbene core with the amino and fluoro substituents allows for a rich variety of chemical transformations, which have been explored through mechanistic studies.

Electrophilic and Nucleophilic Reactions

Electrophilic Aromatic Substitution: The aromatic rings of this compound are susceptible to electrophilic attack. The amino-substituted ring is highly activated, and electrophiles will preferentially add to the positions ortho to the amino group. The fluoro-substituted ring is deactivated but can still undergo substitution, directed to the ortho and para positions relative to the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are typically electron-rich and thus poor substrates for nucleophilic attack, the presence of a strong electron-withdrawing group can facilitate SNAr reactions. wikipedia.org In the case of this compound, the fluoro-substituted ring is not sufficiently activated for facile SNAr. However, if additional electron-withdrawing groups were present on the same ring, nucleophilic displacement of the fluorine atom could become a viable reaction pathway. wikipedia.org

The amino group itself can act as a nucleophile. For instance, stilbene derivatives with amino groups can undergo Michael addition reactions. nih.gov

Radical Reactions

Radical reactions offer an alternative pathway for the functionalization of molecules like this compound. Recent advancements in photoredox and electrocatalysis have made radical reactions more controllable and synthetically useful. sioc-journal.cnpreprints.org

For a molecule like this compound, radical reactions could be initiated at several positions:

Hydrogen Atom Abstraction: A radical initiator could abstract a hydrogen atom from the amino group or potentially from the ethylene bridge.

Radical Addition: A radical species could add to the double bond of the ethylene bridge.

Radical Aromatic Substitution: A radical could substitute a hydrogen atom on one of the aromatic rings.

The specific outcome of a radical reaction would depend on the nature of the radical species, the reaction conditions, and the electronic properties of the substrate.

Stability and Degradation Pathways

The stability of this compound is influenced by its chemical structure and the environmental conditions to which it is exposed.

Thermal Stability: Stilbenoid structures are generally quite stable. For instance, polyimides derived from 4,4′-diaminostilbene exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.netresearchgate.net The presence of the C-F bond, one of the strongest single bonds in organic chemistry, further contributes to the thermal stability of the molecule.

Photochemical Stability: As discussed, the ethylene bridge is susceptible to photochemical reactions, including isomerization and cyclization. nih.gov This represents a potential degradation pathway upon exposure to light. The amino group can also be susceptible to photo-oxidation.

Chemical Stability: The molecule's stability in different chemical environments depends on the reactivity of its functional groups. The amino group can be protonated in acidic conditions and may be susceptible to oxidation. The fluoroaromatic ring is generally stable, but under specific enzymatic or chemical conditions, C-F bond cleavage can occur. nih.gov

Biodegradation: The biodegradation of fluoroaromatic compounds is challenging due to the stability of the C-F bond. nih.gov While some microorganisms have been shown to degrade fluoroaromatics under aerobic or anaerobic conditions, the specific degradation pathways for this compound are not well-documented. nih.govumweltbundesamt.de

Chemical Stability under Various Conditions

The stability of this compound, like other stilbene derivatives, is influenced by several factors including temperature, pH, and exposure to light. mdpi.com Generally, stilbenes are sensitive to these conditions due to the presence of an unstable C=C double bond and, in the case of hydroxylated derivatives, unstable hydroxyl groups. mdpi.com

Temperature and pH: Stilbene derivatives, such as resveratrol (B1683913), demonstrate stability at room or body temperature under acidic conditions. However, their degradation is accelerated under alkaline pH conditions. mdpi.com The presence of oxygen is a crucial factor in this degradation process. mdpi.com Studies on related compounds, such as sulfonated polyimides containing 4,4′-diaminostilbene-2,2′-disulfonic acid, have shown that the introduction of certain functional groups can enhance thermal and hydrolytic stability. For instance, the incorporation of ether linkages into the polymer chain can improve hydrolytic stability. researchgate.net Cross-linking of stilbene-containing polyimide membranes has been shown to significantly increase hydrolytic stability, in some cases from 47-68 hours to up to 109 hours. researchgate.net Similarly, fluorinated polyimides exhibit excellent thermal stability, with 5% weight loss temperatures (Td5) reaching up to 480 °C. researchgate.net

The thermal decomposition of energetic materials like 2,2',4,4',6,6'-hexanitrostilbene (HNS) has been studied using techniques such as Differential Scanning Calorimetry (DSC). scielo.br The activation energy for thermal decomposition can vary depending on the physical and chemical characteristics of the sample, as well as the analytical conditions. scielo.br For HNS, reported activation energies for thermal decomposition range from 197 kJ.mol-1 to as high as 477 kJ.mol-1. scielo.br In another study, fluorinated graphene was found to have poor thermal stability, beginning to decompose around 436.6 °C, and it can affect the thermal decomposition of other compounds it is mixed with. nih.gov

Oxidative Stability: The oxidative stability of polymers containing stilbene derivatives has been investigated. For instance, uncrosslinked sulfonated polyimide membranes containing 4,4′-diaminostilbene have shown oxidative stability in the range of 45-48 hours, which increased to 51-57 hours after photocrosslinking. researchgate.net

Below is a data table summarizing the stability of related stilbene-containing materials under various conditions.

| Material | Condition | Stability Metric | Result | Citation |

|---|---|---|---|---|

| Sulfonated Polyimide (uncrosslinked) | Hydrolytic | Time to degradation | 47-68 hours | researchgate.net |

| Sulfonated Polyimide (crosslinked) | Hydrolytic | Time to degradation | Up to 109 hours | researchgate.net |

| Sulfonated Polyimide (uncrosslinked) | Oxidative | Time to degradation | 45-48 hours | researchgate.net |

| Sulfonated Polyimide (crosslinked) | Oxidative | Time to degradation | 51-57 hours | researchgate.net |

| Fluorinated Polyimides | Thermal | 5% Weight Loss Temperature (Td5) | Up to 480 °C | researchgate.net |

| 2,2',4,4',6,6'-hexanitrostilbene (HNS) | Thermal | Activation Energy | 197 - 477 kJ.mol-1 | scielo.br |

Photodegradation of Stilbenes

Stilbenes are known to be photosensitive and undergo various photochemical reactions upon exposure to light, particularly UV radiation. mdpi.commdpi.com The primary photochemical process for many stilbenes is a reversible trans-cis (or E/Z) isomerization around the central double bond. nih.govcaltech.edu Typically, the trans isomer is more stable, while the cis isomer is formed upon photoirradiation. mdpi.com

This photoisomerization is a rapid process, often preceding further degradation. researchgate.net For instance, irradiation of the trans isomer of a triazine-stilbene derivative in an aqueous solution quickly leads to an equilibrium mixture of cis and trans isomers. researchgate.net The quantum yields for the degradation of some stilbene-type fluorescent whitening agents are on the order of 10⁻⁴. researchgate.net

Following photoisomerization, stilbenes can undergo other photoreactions, including:

Photocyclization: cis-Stilbenes can undergo an oxidative photocyclization to form phenanthrenes. nih.govnih.gov This reaction, often referred to as the Mallory reaction, can be catalyzed by substances like iodine. nih.govnih.gov

[2+2] Cycloaddition: At higher concentrations, stilbenes can undergo a [2+2] cycloaddition reaction to form dimers. nih.govacs.org

Photooxidation: In the presence of oxygen or other oxidizing agents, stilbenes can be photo-oxidized. This can involve the cleavage of the double bond to form aldehydes and alcohols. researchgate.net For some stilbene-derived fluorescent whitening agents, hydroxylation is a key initial step in photodegradation, leading to the formation of colored products. researchgate.net

The specific photochemical pathway and the resulting products are influenced by the substituents on the stilbene core and the reaction conditions, such as the solvent and the presence of sensitizers or quenchers. nih.govcaltech.edu For example, the introduction of N-phenyl substituents to 4-aminostilbene (B1224771) can lead to a more planar geometry and enhanced fluorescence, with low photoisomerization quantum yields. nih.gov

Decomposition Products Analysis

The analysis of decomposition products reveals the mechanisms by which stilbenes degrade under various conditions.

Photodegradation Products: The photodegradation of stilbenes can yield a variety of products. A common pathway involves the cleavage of the stilbene double bond, leading to the formation of aldehydes and alcohols. researchgate.net For example, the oxidation of some stilbene-type fluorescent whitening agents results in intermediates that evolve into 4-sulfobenzaldehyde and 4,4′-bisaldehyde biphenyl. researchgate.net With an excess of an oxidizing agent like hypochlorite, these can be further oxidized to their corresponding carboxylic acids. researchgate.net

In some cases, photo-oxidation leads to the formation of unstable dioxetane intermediates, which then break down into products with carbonyl or alcohol functionalities. researchgate.net The light-induced yellowing of paper containing stilbene derivatives has been attributed to the formation of o-quinones, which absorb in the visible spectrum. researchgate.net The degradation of cis-resveratrol (B22520) can lead to compounds like 4a,4b-dihydrophenanthrene (B14708593) and trihydroxydihydrophenanthrene through photocatalytic processes. mdpi.com

Thermal Decomposition Products: Thermal decomposition of halogenated compounds can lead to the release of irritating gases and vapors. For instance, the thermal decomposition of 2-chloro-4-fluorobenzaldehyde (B1630644) can produce carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas. fishersci.ie The safety data sheet for 4,4'-diaminostilbene-2,2'-disulfonic acid indicates that its hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides. fishersci.com

Microbial Degradation Products: Microorganisms can also degrade stilbenes. For example, the bacterium Arthrobacter sp. can degrade trans-stilbene, cleaving the Cα=Cβ bond to form benzaldehyde, which is then converted to cis,cis-muconic acid. nih.gov Fungal degradation of stilbenes can result in hydroxylated derivatives and various oxidation products. nih.govfrontiersin.orgapsnet.org

A summary of potential decomposition products of stilbene derivatives is presented in the table below.

| Degradation Method | Parent Compound Class | Decomposition Products | Citation |

|---|---|---|---|

| Photo-oxidation | Stilbene FWAs | Aldehydes, Alcohols | researchgate.net |

| Photo-oxidation | Stilbene FWAs | 4-Sulfobenzaldehyde, 4,4′-Bisaldehyde biphenyl | researchgate.net |

| Photo-oxidation (excess oxidant) | Stilbene FWAs | 4-Sulfobenzoic acid, 4,4′-Biphenyldicarboxylic acid | researchgate.net |

| Photodegradation | Substituted Stilbenes | o-Quinones | researchgate.net |

| Photocatalysis | cis-Resveratrol | 4a,4b-Dihydrophenanthrene, Trihydroxydihydrophenanthrene | mdpi.com |

| Thermal Decomposition | 2-Chloro-4-fluorobenzaldehyde | CO, CO2, HF, HCl | fishersci.ie |

| Thermal Decomposition | 4,4'-Diaminostilbene-2,2'-disulfonic acid | NOx, CO, CO2, Sulfur oxides | fishersci.com |

| Microbial (Arthrobacter sp.) | trans-Stilbene | Benzaldehyde, cis,cis-Muconic acid | nih.gov |

| Fungal Degradation | Stilbenes | Hydroxylated derivatives, Oxidation products | nih.govfrontiersin.orgapsnet.org |

Computational Chemistry and Theoretical Modeling of 4 Fluoro 4 Aminostilbene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic structure and properties.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. epfl.ch It is a ground-state theory, meaning it is primarily used to describe the properties of a system in its lowest energy state. stackexchange.com The fundamental concept of DFT is that the total energy of a system is a unique functional of its electron density. epfl.chjussieu.fr This approach significantly simplifies the many-electron problem by focusing on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. jussieu.fr

DFT calculations can also provide insights into the dipole moment and charge distribution within the molecule, which are important for understanding intermolecular interactions and solvent effects. The accuracy of DFT results depends on the choice of the exchange-correlation functional, which is an approximation to the exact functional that describes the exchange and correlation energies of the interacting electrons. epfl.ch Various functionals, from local density approximations (LDA) to generalized gradient approximations (GGA) and hybrid functionals, are available, and the selection is often guided by the specific properties being investigated and benchmark studies on similar systems.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectra

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orguci.eduresearchgate.net TD-DFT is an extension of DFT that allows for the calculation of excited-state properties and electronic spectra. rsc.orguci.edu It has become a widely used tool due to its favorable balance between computational cost and accuracy. researchgate.net

For 4'-Fluoro-4-aminostilbene, TD-DFT calculations are essential for understanding its photophysical behavior, including its absorption and fluorescence properties. The calculations can predict the vertical excitation energies, which correspond to the energies of absorbed photons, and the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org This information allows for the simulation of the molecule's UV-Vis absorption spectrum, which can be directly compared with experimental measurements.

A key aspect of stilbene (B7821643) derivatives is their photoisomerization, the process of converting between the trans and cis isomers upon light irradiation. TD-DFT can be used to explore the potential energy surfaces of the excited states, identifying the pathways and energy barriers for this isomerization process. This involves locating the minimum energy geometries of the excited states and the transition states that connect them.

Furthermore, TD-DFT can elucidate the nature of the excited states, such as whether they have a local excitation (LE) or charge-transfer (CT) character. In donor-acceptor stilbenes, the lowest excited state often possesses significant CT character, where an electron is transferred from the donor to the acceptor moiety upon excitation. The extent of this charge transfer can be quantified by analyzing the changes in electron density between the ground and excited states. The accuracy of TD-DFT for excited states, particularly for charge-transfer states, can be sensitive to the choice of the exchange-correlation functional, with range-separated and hybrid functionals often providing more reliable results. aps.org

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. mdpi.comnih.gov

In the study of this compound, MD simulations can be employed to explore its conformational landscape. The stilbene core has rotational freedom around several bonds, leading to various possible conformations. MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion. nih.gov This is particularly important for understanding the flexibility of the molecule and how it might adapt its shape to fit into a binding site of a protein or to interact with other molecules.

When studying the behavior of this compound in solution, explicit solvent molecules can be included in the MD simulation. This allows for the investigation of solute-solvent interactions, such as hydrogen bonding between the amino group and protic solvents, and how these interactions influence the molecule's conformation and dynamics. The simulation can also provide insights into the solvation structure around the molecule.

Furthermore, MD simulations are invaluable for studying the interaction of this compound with biological systems. For example, if this molecule is being investigated as a potential drug candidate, MD simulations can be used to model its binding to a target protein. nih.gov These simulations can reveal the key amino acid residues involved in the binding, the stability of the protein-ligand complex, and the conformational changes that may occur in both the ligand and the protein upon binding. biorxiv.org This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. The accuracy of MD simulations depends on the quality of the force field used to describe the interactions between atoms.

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. rsc.orgmdpi.com For this compound, these methods can be used to investigate various chemical transformations it might undergo.

One of the primary applications is the study of its photochemical reactions, particularly the trans-cis photoisomerization. Computational methods, such as TD-DFT, can be used to map out the potential energy surfaces of the ground and excited states along the isomerization coordinate (typically the twisting of the central double bond). By locating the transition states and intermediates on these surfaces, researchers can determine the most likely reaction pathway and the associated energy barriers. This helps to understand the quantum yields of isomerization and fluorescence.

Beyond photoisomerization, computational methods can be used to explore other potential reactions, such as oxidation, reduction, or reactions with other molecules. For example, the reactivity of the amino group or the aromatic rings can be assessed by calculating reaction barriers for various transformations. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study reactions in complex environments, such as in solution or within an enzyme's active site. chemrxiv.org In a QM/MM approach, the part of the system where the reaction occurs (e.g., the this compound molecule) is treated with a high-level quantum mechanics method, while the rest of the system (e.g., solvent molecules or the protein) is treated with a more computationally efficient molecular mechanics force field. chemrxiv.org This hybrid approach allows for the study of reactions in a realistic environment without incurring the prohibitive computational cost of treating the entire system at a high level of theory.

These computational studies can provide detailed information about the transition state structures, activation energies, and reaction kinetics, which is invaluable for understanding the reactivity of this compound and for predicting its chemical behavior under different conditions.

Prediction of Photophysical Parameters via Theoretical Models

Theoretical models are instrumental in predicting the photophysical properties of molecules like this compound, providing a priori insights that can guide experimental work. collectionscanada.gc.ca These predictions are primarily based on quantum chemical calculations, particularly TD-DFT.

The key photophysical parameters that can be predicted include:

Absorption and Emission Wavelengths: TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λ_max). Similarly, by optimizing the geometry of the lowest excited state, the energy of the subsequent emission (fluorescence) can be calculated, providing the predicted emission wavelength.

Fluorescence Quantum Yields (Φ_f): While direct and highly accurate prediction of quantum yields is challenging, theoretical models can provide qualitative trends and estimates. The fluorescence quantum yield is related to the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. By calculating the rates of these different processes, one can estimate the quantum yield. For example, a large energy gap between the first excited singlet state (S1) and the ground state (S0), and a small energy gap between S1 and the lowest triplet state (T1), would suggest a higher probability of fluorescence over intersystem crossing.

Fluorescence Lifetimes (τ_f): The fluorescence lifetime is inversely proportional to the rate of radiative decay. This rate can be calculated from the transition dipole moment between the excited and ground states, which is an output of TD-DFT calculations.

Stokes Shift: The Stokes shift, which is the difference in energy between the absorption and emission maxima, can be predicted by calculating the difference between the vertical excitation energy and the vertical emission energy. This provides information about the geometric relaxation that occurs in the excited state.

The accuracy of these predictions is highly dependent on the chosen theoretical method, basis set, and the inclusion of environmental effects, such as the solvent. Solvatochromic effects, the change in spectral properties with solvent polarity, can be modeled using implicit solvent models (like the polarizable continuum model, PCM) or by explicit inclusion of solvent molecules in the calculation. These theoretical predictions are invaluable for understanding the factors that govern the photophysical properties of this compound and for designing new fluorescent probes and materials with desired optical characteristics.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound and its analogs, SPR studies can be conducted to understand how systematic changes in the molecular structure affect their properties.

This can involve creating a library of related compounds by systematically varying the substituents on the stilbene scaffold. For each compound in the library, a set of molecular descriptors is calculated. These descriptors can be derived from computational chemistry calculations and can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Once the descriptors are calculated, statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to a specific property of interest. For this compound, the properties being modeled could include its absorption/emission wavelengths, fluorescence quantum yield, or even its biological activity if it is being studied as a potential therapeutic agent.

A successful SPR model can be used to:

Predict the properties of new, unsynthesized compounds: This can help to prioritize which molecules to synthesize and test, saving time and resources.

Provide insights into the key structural features that govern a particular property: By analyzing the coefficients of the descriptors in the model, one can identify which molecular features are most important for enhancing or diminishing a desired property. For example, an SPR model might reveal that increasing the electron-donating strength of the substituent at the 4-position leads to a red-shift in the fluorescence emission.

Guide the rational design of new molecules with optimized properties: Based on the insights from the SPR model, chemists can design new molecules that are predicted to have improved performance for a specific application.

In essence, SPR modeling provides a systematic and data-driven approach to understanding and optimizing the properties of this compound and related compounds.

Structure Activity Relationship Sar Studies in Chemical Biology and Medicinal Chemistry

General Principles of SAR for Stilbene (B7821643) Derivatives

The structure-activity relationship (SAR) of stilbene derivatives is a well-explored area, providing fundamental principles for designing new therapeutic agents. rsc.org The core 1,2-diphenylethylene structure allows for geometric isomerism (cis/trans or Z/E), which significantly impacts biological activity; often, the Z-isomers exhibit stronger antimicrobial or anticancer effects than their E-isomer counterparts. rsc.org

Substituents on the phenyl rings are critical determinants of a molecule's properties and efficacy. Key principles include:

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are crucial for many biological activities, including antimicrobial and antioxidant effects. researchgate.netmdpi.com For instance, antimicrobial activity against certain bacteria is dependent on having a hydroxyl group on the primary phenyl ring. rsc.org

Methoxy (B1213986) Groups: The replacement of hydroxyl groups with methoxy (-OCH3) groups can alter activity. In some cases, methoxylation has been found to decrease antibacterial effects but can be important for pro-apoptotic activity in cancer cells. mdpi.comunich.it

Other Substituents: The addition of various functional groups, including halogens, nitro groups, and amino groups, can modulate the electronic properties, stability, and target-binding affinity of the stilbene derivative, leading to a wide range of pharmacological profiles. rsc.orgmdpi.com

SAR of Fluorinated Aminostilbenes for Specific Biological Activities (in vitro studies)

The introduction of both fluorine atoms and amino groups onto the stilbene scaffold creates a unique chemical space for drug discovery. Fluorine can enhance metabolic stability and cell permeability, while the amino group can introduce key hydrogen bonding interactions and alter the molecule's polarity. Research has explored the potential of these dual-substituted compounds across several biological activities. encyclopedia.pubdcu.ie

Fluorinated aminostilbenes have been investigated as inhibitors of various enzymes. One area of interest is their potential to inhibit cysteine proteases like Cathepsin L, which are implicated in various diseases. dcu.ie While much of the work on Cathepsin L inhibitors has focused on dipeptide nitriles, the synthesis of novel fluoro-amino stilbenes for this purpose has been reported, suggesting the stilbene scaffold is a viable backbone for designing such inhibitors. dcu.ie